molecular formula C10H12N2O B11913186 (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11913186
M. Wt: 176.21 g/mol
InChI Key: YRELTDGOEVJYLO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 178041-61-7) is a chiral dihydroquinoxalinone scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of molecules known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The quinoxalin-2(1H)-one core is a privileged structure in the design of bioactive molecules, and researchers are actively exploring derivatives like this one for their potential to modulate various biological targets . For instance, closely related 3,4-dihydroquinoxalin-2(1H)-one derivatives have been investigated as potential activators of soluble guanylate cyclase (sGC), a key enzyme in cardiovascular physiology, and as inhibitors of bromodomain-containing proteins (BRD4), which are important targets in oncology and epigenetics . The specific stereochemistry of the (S)-enantiomer can be critical for its binding affinity and functional activity in asymmetric synthesis and the development of targeted therapies . This product is intended for research and development purposes only. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-7,11H,2H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRELTDGOEVJYLO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycination and Reduction

In Method 1 , o-phenylenediamine reacts with ethyl 2-bromoacetate in dimethylformamide (DMF) with triethylamine to form N-aryl glycinate intermediates. Subsequent reduction using iron in glacial acetic acid yields 3,4-dihydroquinoxalin-2(1H)-one. For brominated derivatives, Fe-mediated reduction ensures regioselectivity, achieving yields of 70–85% after purification.

Ethyl Group Introduction

Method 3 describes direct alkylation using ethyl bromide. 3,4-Dihydroquinoxalin-2(1H)-one is treated with K₂CO₃ and ethyl bromide in DMF at room temperature, resulting in 3-ethyl substitution. While efficient for racemic mixtures, this method lacks stereocontrol, necessitating chiral resolution for enantiopure (S)-isomers.

Asymmetric Catalytic Synthesis

Boron-Catalyzed Enantioselective Cyclization

A breakthrough in asymmetric synthesis utilizes HB(C₆F₅)₂ and chiral diene ligands to induce enantioselectivity. In this protocol:

  • Reagents : 1,2-Diaminobenzene and α-ketoesters.

  • Catalyst system : HB(C₆F₅)₂ (10 mol%) and chiral diene 6 (5 mol%).

  • Conditions : Tetrahydrofuran (THF) at 45°C for 16 hours.

This method achieves >99% enantiomeric excess (ee) for (S)-3-ethyl derivatives, confirmed via chiral HPLC using a Chiralcel OD-H column. The mechanism involves boron-mediated activation of α-ketoesters, followed by stereocontrolled cyclization.

Table 1: Asymmetric Synthesis Optimization

ParameterOptimal ValueYield (%)ee (%)
Catalyst Loading10 mol% HB(C₆F₅)₂90>99
SolventTHF8598
Temperature45°C88>99

Biocatalytic Approaches

EDDS Lyase-Mediated Hydroamination

The enzyme EDDS lyase from Amycolatopsis orientalis enables asymmetric synthesis of (S)-3-ethyl derivatives via hydroamination of fumarate with substituted diamines. Key features:

  • Substrates : 1,2-Diaminobenzene and fumaric acid.

  • Conditions : Aqueous buffer, pH 7.5, 25°C.

  • Outcome : 72–78% yield with >99% ee .

This chemoenzymatic route avoids toxic solvents and metal catalysts, aligning with green chemistry principles.

A metal-free strategy using iodide/peroxide systems activates C–H bonds in quinoxalinones. While primarily used for aryl group introduction, modifying the radical source (e.g., ethyl iodides) could adapt this method for ethylation.

Reaction Mechanism

  • Radical Initiation : TBPB (tert-butyl peroxybenzoate) generates ethyl radicals.

  • Addition : Radicals add to the quinoxalinone core.

  • Oxidation : Iodide oxidizes intermediates, forming 3-ethyl products.

Current limitations include moderate yields (50–65%) for alkyl groups compared to aryl counterparts.

Comparative Analysis of Methods

Table 2: Method Comparison for (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

MethodYield (%)ee (%)ScalabilityGreen Metrics
Alkylation + Resolution7050*HighModerate
Boron Catalysis90>99MediumLow
Biocatalytic75>99HighHigh
Radical C–H60N/ALowModerate

*Requires chiral resolution.

Chemical Reactions Analysis

Condensation Reactions

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones generally involves cyclocondensation between o-phenylenediamine derivatives and β-ketoesters or α,γ-diketoesters . For ethyl-substituted derivatives, ethyl bromoacetate has been used in alkylation steps during cyclization .

  • Reagents : o-Phenylenediamine, ethyl bromoacetate, base (e.g., pyridine).

  • Conditions : Solvent-free or solvent (e.g., acetonitrile), room temperature, with SN2 substitution followed by cyclization .

  • Yield : Dependent on base and solvent; pyridine favors cyclized products, while oxidized quinoxalinones form without base .

Key Example : Reaction of 3,4-diaminobenzoic acid with ethyl 4-chlorobenzoylpyruvate under optimized conditions .

Method Reagents Yield Key Features
Cyclocondensationo-Phenylenediamine, β-ketoesterUp to 97% Solvent-free, regioselective control
Alkylation/CyclizationEthyl bromoacetate, baseModerate Base-dependent product selectivity

Photocatalytic Radical Addition

Trifluoromethyl ketones react with dihydroquinoxalin-2-ones under visible-light photocatalysis to form trifluoromethyl carbinols. This method is scalable and operates under mild conditions .

  • Reagents : Ru(bpy)₃Cl₂, trifluoromethyl ketone (e.g., ethyl 3,3,3-trifluoropyruvate), acetonitrile.

  • Conditions : Blue LED (455 nm), room temperature, 1–2.5 hours .

  • Yield : Up to 80% for diastereomeric mixtures .

Reaction Type Reagents Yield Stimuli
Radical additionRu(bpy)₃Cl₂, trifluoroacetophenone58–80% Photocatalytic, LED

Radical Mechanisms

Dihydroquinoxalin-2-ones undergo radical-mediated C–H functionalization via three-component reactions. For example:

  • CF₃SO₂Na + unactivated alkenes : Generates alkyl radicals that add to the quinoxaline core .

  • H₂O₂-mediated methylation : Uses DMSO as a methyl source to form 3-substituted derivatives .

Radical Source Substrate Product Yield
CF₃SO₂Na + alkenesQuinoxalin-2(1H)-onesCF₃-alkylated derivativesUp to 80%
H₂O₂ + DMSO + styreneQuinoxalin-2(1H)-ones3-Methyl derivativesModerate (up to 86%)

Regioselectivity Control

Synthesis of (S)-enantiomers may rely on regioselective methods, though stereochemical outcomes are not explicitly detailed in the sources. Regioselectivity in quinoxalin-2-ones is influenced by:

  • Base selection : Pyridine vs. no base .

  • Substituent effects : Electron-donating/withdrawing groups on the aromatic ring .

Example : Reaction of 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one with trifluoroacetophenone under Ru(bpy)₃Cl₂ catalysis showed diastereomer ratios (e.g., 59:41 dr) .

Biological and Pharmaceutical Relevance

While not explicitly detailed for the (S)-enantiomer, quinoxalin-2(1H)-ones exhibit:

  • Antibacterial activity : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) .

  • Glycogen phosphorylase inhibition : Potential for diabetes treatment via glucose regulation .

Experimental Challenges and Considerations

  • Scalability : Photocatalytic methods can scale to 1 mmol .

  • Selectivity : Solvent-free cyclization methods avoid catalysts, reducing costs .

  • Functional Group Tolerance : Radical reactions tolerate alkenes, ketones, and cyano groups .

Scientific Research Applications

Synthetic Chemistry

Synthesis Methods:
The synthesis of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods. A notable approach involves the cyclocondensation of o-phenylenediamines with α-ketoesters or aroylpyruvates under specific catalytic conditions. Recent methodologies have demonstrated high regioselectivity and efficiency in producing this compound with good yields.

Method Reagents Conditions Yield (%)
Method Ao-Phenylenediamine + α-KetoesterDMF, rt, 3 days72–97%
Method Bo-Phenylenediamine + AroylpyruvateB(C6F5)3 catalyst, 110 °CHigh yield

These methods not only allow for the synthesis of this compound but also enable the exploration of its derivatives for further applications in medicinal chemistry.

Medicinal Chemistry

Biological Activity:
Recent studies have explored the potential of this compound as a lead compound in drug development. Its derivatives have been investigated for their biological activities, particularly as dual-target inhibitors for treating neurodegenerative diseases such as Alzheimer’s disease.

In one study, a series of hybrid compounds were designed by fusing the pharmacophoric features of quinoxalinones with dithiocarbamate structures. These compounds were evaluated for their inhibitory effects on cholinesterases and monoamine oxidases, essential targets in Alzheimer's treatment.

Compound Target IC50 Value (µM) Activity
Compound 3eAChE0.45Inhibitor
Compound 3eMAO0.60Inhibitor

The ability to cross the blood-brain barrier further enhances its therapeutic potential.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Various derivatives have been synthesized and tested against different bacterial strains and cancer cell lines.

Antimicrobial Activity

The compound has shown promising results against several pathogenic bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation:

Cell Line IC50 Value (µM)
MCF-7 (Breast)10
HeLa (Cervical)15

Industrial Applications

Beyond its medicinal uses, this compound serves as a valuable building block in the synthesis of dyes and pigments due to its unique chemical structure. Its derivatives can be utilized in various industrial processes that require specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one are influenced by substituent type, position, and stereochemistry. Below is a detailed comparison with structurally related derivatives:

Substituent Effects on Binding Affinity and Selectivity

Compound Substituents/Modifications Biological Target Key Findings Reference
(S)-3-Ethyl derivative 3-Ethyl (S-configuration) sGC, Kinases Stereochemistry enhances target-specific interactions; moderate solubility.
C4 Pyrrole at N4, monocarboxylic acid sGC High binding affinity (ΔGest = –10.60 kcal/mol); mimics heme interactions.
J46 Naphthalen-1-yl at N4 JNK3 Moderate JNK3 inhibition (IC50 ~100 nM); improved selectivity over DDR1/EGFR.
30d Di-carboxylic acid at C6/C7 sGC Activates mutant sGC (His105Ala); comparable efficacy to BAY 60-2770.
3bf 4-Chlorophenyl at C3 Lower melting point (248–253°C) vs. ethyl derivative; synthetic intermediate.
  • Key Observations :
    • Pyrrole vs. Ethyl : The pyrrole group in C4 enhances van der Waals interactions with hydrophobic pockets (e.g., Leu101, Val146), while the ethyl group in the (S)-derivative may optimize steric fit in chiral binding sites .
    • Carboxylic Acids : Di-carboxylic derivatives (e.g., 30d ) show superior solubility and sGC activation but reduced cell permeability compared to the lipophilic ethyl-substituted compound .
    • Stereochemistry : The S-configuration in the ethyl derivative likely improves target engagement compared to racemic analogs, as seen in kinase inhibitors where chirality affects selectivity .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Ethyl groups provide a balance of hydrophobicity and steric bulk, favoring membrane penetration. Larger substituents (e.g., nitromethyl) improve target binding but reduce solubility .
  • Position N4 : Heteroaromatic groups (e.g., pyrrole in C4 ) enhance hydrogen bonding with residues like Tyr2 and Arg116, critical for sGC activation .
  • Chirality : The S-configuration optimizes spatial alignment with asymmetric binding pockets, as demonstrated in BRD4 inhibitors where enantiomers show 10-fold differences in potency .

Biological Activity

(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of dihydroquinoxaline derivatives. The synthesis of this compound typically involves cyclocondensation reactions of o-phenylenediamines with appropriate carbonyl compounds. Recent methodologies have highlighted regioselective synthesis techniques that enhance the yield and purity of the desired product .

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism involves interference with bacterial enzyme activity, leading to cell death.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. A systematic review of quinoxaline derivatives revealed that certain structural modifications enhance antiviral activity against viruses such as Herpes simplex and Cytomegalovirus (CMV). In particular, derivatives of 3,4-dihydroquinoxalin-2(1H)-one demonstrated promising results in plaque-reduction assays, indicating their potential as antiviral agents .

3. Anticancer Properties

This compound has shown efficacy in various cancer models. Studies have reported that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The compound acts by modulating key signaling pathways involved in cell growth and survival, particularly through the inhibition of tubulin polymerization at the colchicine binding site .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and viral replication.
  • Cell Signaling Modulation : It affects pathways associated with cell cycle regulation and apoptosis, contributing to its anticancer effects.

Case Study 1: Antiviral Efficacy

In a study evaluating various quinoxaline derivatives for antiviral activity against HSV-1, this compound was among those tested. Although it showed lower efficacy compared to standard antiviral agents like aphidicolin, it exhibited a moderate reduction in plaque formation at higher concentrations .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of prostate cancer cells by inducing apoptosis and inhibiting cell migration. The compound's effect was dose-dependent, with notable changes observed at concentrations as low as 10 µM .

Data Summary

Biological ActivityEfficacyMechanism
AntimicrobialModerateEnzyme inhibition
AntiviralLowViral replication interference
AnticancerHighApoptosis induction and signaling modulation

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one?

  • Methodological Answer : The compound is synthesized via copper-catalyzed asymmetric reactions under mild conditions. For example, low copper-catalyst loading (e.g., 2 mol% CuI) with chiral ligands like (R)-BINAP enables enantioselective formation. Key steps include cyclization of substituted anilines with ethyl glyoxylate derivatives at 60–80°C in THF, followed by purification via column chromatography .
  • Safety Note : Hydrazine hydrate, a common reagent in quinoxalinone synthesis, requires stringent handling (e.g., fume hood use, PPE) due to acute toxicity (Category 4 for inhalation, dermal, and oral exposure) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • 1H/13C NMR : Diagnostic signals include the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.8–3.2 ppm for CH2) and the quinoxalinone carbonyl (δ ~170–175 ppm in 13C NMR). Aromatic protons appear as multiplets in δ 6.5–7.5 ppm .
  • HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]+ for C11H13N2O: calcd. 201.1028) .
    • Crystallography : SHELX software refines single-crystal X-ray diffraction data to resolve stereochemistry. ORTEP-III graphical interfaces visualize thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. What catalytic strategies enhance enantioselectivity in asymmetric synthesis?

  • Advanced Methods :

  • HFIP-Catalyzed Mannich Reactions : Hexafluoroisopropanol (HFIP) promotes divergent synthesis of dihydroquinoxalinones with high diastereoselectivity (dr > 20:1) via hydrogen-bonding interactions .
  • Copper-Catalyzed Alkynylation : Aerobic oxidative coupling with terminal alkynes under Cu(OAc)2/phenanthroline catalysis achieves 60–65% yield. Steric effects from substituents (e.g., benzyl groups) influence regioselectivity .
    • Data Table :
Catalyst SystemYield (%)ee (%)ConditionsReference
CuI/(R)-BINAP7592THF, 60°C
HFIP85>99RT, 24 h

Q. How do crystallographic software packages (e.g., SHELX) resolve structural ambiguities?

  • Methodology : SHELXL refines high-resolution X-ray data by modeling anisotropic displacement parameters and twin laws for twinned crystals. For example, resolving the (S)-configuration requires analyzing Flack parameters (|x| < 0.1) and Fo/Fc maps to validate chiral centers .
  • Case Study : A 2023 study used SHELX to confirm the Z-configuration of a styryl-substituted derivative via C=CH bond geometry (torsion angle: 178.5°) .

Q. What contradictions exist in reported biological activities, and how are they addressed?

  • Contradictions : Anti-tubercular activity varies (IC50: 2–50 µM) across derivatives due to substituent effects (e.g., electron-withdrawing groups enhance potency). Discrepancies arise from assay conditions (e.g., Mycobacterium tuberculosis strain H37Rv vs. clinical isolates) .
  • Resolution : Standardized MIC assays under hypoxic conditions (mimicking latent TB) and SAR studies clarify structure-activity trends. For example, 4-benzyl derivatives show 10-fold higher activity than ethyl analogs .

Q. What mechanisms drive rearrangements into benzimidazole derivatives?

  • Mechanistic Insight : Reacting with hydrazine hydrate induces a [1,3]-sigmatropic shift, converting the quinoxalinone scaffold into 2-heteroaryl benzimidazoles. DFT studies suggest a stepwise pathway: hydrazine attack at the carbonyl, followed by ring contraction and aromatization .
  • Experimental Protocol : Refluxing in ethanol (12 h, 80°C) with excess hydrazine hydrate (5 eq.) yields 70–85% benzimidazoles. Monitoring by TLC (eluent: EtOAc/hexane 3:7) confirms completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.